Antibiotic X 4357B

Description

BenchChem offers high-quality Antibiotic X 4357B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antibiotic X 4357B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

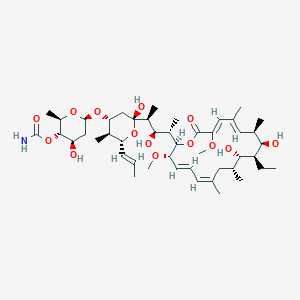

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6Z,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17-,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZCTUVALDDONK-MOGIKZEKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C\[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H75NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

866.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80890-47-7 |

Source

|

| Record name | Concanamycin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action for Antibiotic X 4357B (Concanamycin A)

[1][2]

Part 1: Executive Summary & Compound Identity[2][3]

Antibiotic X 4357B , scientifically known as Concanamycin A (or Folimycin), is an 18-membered macrolide antibiotic originally isolated from Streptomyces diastatochromogenes.[1][2][3] While structurally related to the bafilomycin class, X 4357B is distinguished by its exceptionally high potency and specificity as a Vacuolar H⁺-ATPase (V-ATPase) inhibitor .[2][3]

Unlike general ATPase inhibitors, X 4357B targets the rotary mechanism of the V-ATPase complex with nanomolar affinity (IC₅₀ ≈ 0.02–0.1 nM), effectively decoupling ATP hydrolysis from proton transport.[2][3] This guide details the molecular mechanics of this inhibition, its downstream physiological cascades (specifically autophagy arrest), and validated protocols for experimental verification.[2][3]

Part 2: Molecular Mechanism of Action

The Target: V-ATPase Holocomplex

The V-ATPase is a rotary nanomotor composed of two domains:[3]

-

V₁ Domain (Cytosolic): Responsible for ATP hydrolysis.[2]

-

V₀ Domain (Membrane-bound): Responsible for proton translocation across the membrane.[2][3]

Binding Kinetics & Structural Inhibition

Antibiotic X 4357B acts as a potent allosteric inhibitor. It does not compete with ATP at the catalytic site (V₁).[2] Instead, it targets the c-ring (proteolipid subunits) of the V₀ domain.[2][3]

-

The "Doorstop" Mechanism: X 4357B binds at the interface of the c-subunits and the a-subunit within the transmembrane V₀ sector.[3] This binding sterically hinders the rotation of the c-ring relative to the a-subunit.[3]

-

Mechanical Arrest: Since proton translocation is driven by the rotation of the c-ring (powered by V₁ ATP hydrolysis), the binding of X 4357B acts like a "doorstop," mechanically locking the rotor.[2][3]

-

Decoupling: While ATP hydrolysis in the V₁ domain may continue transiently, the torque cannot be transmitted to the V₀ domain.[3] Consequently, the proton gradient (

pH) collapses.[2][3]

Comparative Potency

| Compound | Target Subunit | IC₅₀ (V-ATPase) | Reversibility | Specificity |

| Antibiotic X 4357B | V₀ (c-ring) | 0.02 – 0.1 nM | Difficult to reverse | High (V-Type only) |

| Bafilomycin A1 | V₀ (c-ring) | 1 – 10 nM | Reversible (washout) | High (V-Type only) |

| Chloroquine | Lysosome (Lumen) | µM range | Reversible | Low (Lysosomotropic) |

Expert Insight: X 4357B is preferred over Bafilomycin A1 for experiments requiring complete and sustained ablation of lysosomal acidification due to its lower IC₅₀ and slower dissociation rate.

Part 3: Physiological Cascades (The "Domino Effect")[2]

The inhibition of V-ATPase by X 4357B triggers a lethal cascade in eukaryotic cells, primarily disrupting the Autophagy-Lysosome Pathway (ALP) .[2][3]

Pathway Visualization

The following diagram illustrates the mechanistic flow from V-ATPase binding to cellular arrest.

Figure 1: Mechanistic cascade of Antibiotic X 4357B inducing autophagy arrest and cell death.[2][3]

Part 4: Experimental Protocols & Validation

To rigorously validate the activity of X 4357B, a multi-parametric approach is required.[3] Do not rely on a single assay.

Protocol A: Lysosomal Acidification Assay (Acridine Orange)

Objective: Confirm loss of

Workflow:

-

Seed Cells: Plate HeLa or RAW 264.7 cells at 50% confluence.

-

Treatment: Treat cells with Antibiotic X 4357B (10 nM) for 1–2 hours.[2]

-

Control: Vehicle (DMSO) and Bafilomycin A1 (100 nM).[2]

-

-

Staining: Add Acridine Orange (final conc. 5 µg/mL) for 15 mins at 37°C.

-

Wash: 2x with PBS (warm).

-

Imaging: Fluorescence microscopy.

-

Readout: Calculate the Red/Green fluorescence ratio. A significant drop indicates V-ATPase inhibition.[2][3]

Protocol B: Autophagic Flux Blockade (LC3 Turnover)

Objective: Distinguish between autophagy induction and blockage.[2] Principle: LC3-II is degraded in the lysosome.[2][3] If X 4357B blocks the lysosome, LC3-II levels will skyrocket compared to untreated controls.[2][3]

Workflow:

-

Preparation: Prepare four conditions:

-

Incubation: 4 hours.

-

Lysis: Lyse cells in RIPA buffer with protease inhibitors.

-

Western Blot: Probe for LC3B and p62/SQSTM1 .

Experimental Workflow Diagram

Figure 2: Parallel validation workflow for confirming V-ATPase inhibition.

Part 5: References

-

Dröse, S., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[2][3] Journal of Experimental Biology, 200, 1-8.[2][3]

-

Bowman, E. J., et al. (1988). The bafilomycin/concanamycin group of antibiotics: Specific inhibitors of vacuolar H+-ATPases.[2][3] Proceedings of the National Academy of Sciences, 85(21), 7972–7976.[2][3] [2]

-

Huss, M., & Wieczorek, H. (2009). Inhibitors of V-ATPases: old and new players.[2][3] Journal of Experimental Biology, 212(3), 341–346.[2][3]

-

Yamamoto, A., et al. (1998). Bafilomycin A1 prevents maturation of autophagic vacuoles by inhibiting fusion between autophagosomes and lysosomes in rat hepatoma cell line, H-4-II-E cells.[2][3] Cell Structure and Function, 23(1), 33-42.[2][3]

Technical Deep Dive: Structural Elucidation and Functional Homology of Plecomacrolides

Focus: Antibiotic X-4357B (Concanamycin A) vs. Structural Analogues

Executive Summary & Nomenclature Resolution

The Core Identity: In the field of V-ATPase inhibitors, Antibiotic X-4357B is chemically identical to Concanamycin A (Folimycin). [1][2]

The designation "X-4357B" represents the original fermentation code assigned during its isolation from Streptomyces diastatochromogenes before the standardized nomenclature "Concanamycin A" was universally adopted. Consequently, a direct "versus" comparison reveals no chemical difference between the two; they are the same molecular entity (CAS 80890-47-7).[3]

The Technical Pivot: To provide high-value utility to drug development professionals, this guide analyzes the chemical structure of X-4357B (Concanamycin A) and contrasts it with its functional analogues—Concanamycin C and Bafilomycin A1 .[3] This distinction is critical because the presence of specific functional groups (specifically the carbamoyl moiety) in X-4357B dictates its superior potency and unique cytotoxicity profile compared to its de-carbamoylated congeners.

Chemical Structure Analysis: The X-4357B Scaffold

The X-4357B molecule is a plecomacrolide , a subclass of macrolide antibiotics characterized by a distinct 18-membered lactone ring fused to a hemiacetal side chain.

2.1 Structural Hierarchy

The molecule is composed of three pharmacophoric regions, each contributing to its nanomolar affinity for the V-ATPase V0 subunit.

-

The Macrolactone Core (Aglycone):

-

The Hemiacetal Side Chain:

-

Structure: A 6-membered cyclic hemiacetal ring attached to the macrolactone.[3]

-

Reactivity: This region is chemically labile and sensitive to acidic hydrolysis, a critical factor in extraction protocols (see Section 5).

-

-

The Glycosidic Moiety (The "X" Factor):

-

Sugar: 2-deoxy-D-rhamnose (or related deoxy-sugar derivatives).[3]

-

Critical Substituent: A carbamoyl group (-CONH2) at the C4' position of the sugar.[3]

-

Differentiation: This carbamoyl group is the defining feature of X-4357B (Concanamycin A). Its removal yields Concanamycin C , which exhibits significantly altered biological activity.

-

2.2 Visualization: Pharmacophore Connectivity

The following diagram illustrates the functional connectivity of the X-4357B molecule.

Figure 1: Pharmacophoric dissection of Antibiotic X-4357B.[1][3][5][6][7][8] The terminal carbamoyl group (Red) is the primary structural differentiator.[3]

Comparative Analysis: X-4357B vs. Analogues

While X-4357B and Concanamycin A are identical, the relevant scientific comparison is between X-4357B and Concanamycin C (its metabolic precursor/degradation product) or Bafilomycin A1 (a related 16-membered macrolide).[3]

3.1 Structural Activity Relationship (SAR) Table[3]

| Feature | Antibiotic X-4357B (Conc A) | Concanamycin C | Bafilomycin A1 |

| Macrolactone Ring | 18-membered | 18-membered | 16-membered |

| Sugar Moiety | 4'-O-carbamoyl-2-deoxy-rhamnose | 2-deoxy-rhamnose (No Carbamoyl) | None (or different sugar in variants) |

| V-ATPase IC50 | ~0.02 - 0.1 nM (Ultra-potent) | ~1.0 - 10 nM (Less potent) | ~1.0 - 10 nM |

| Cytotoxicity | High (due to perforin inhibition) | Moderate | Moderate |

| Stability | Labile (Carbamoyl hydrolysis) | More stable | Stable |

3.2 The Carbamoyl Significance

The 4'-O-carbamoyl group in X-4357B is not merely decorative.[3][4] SAR studies indicate that this group forms specific hydrogen bonds within the V-ATPase c-ring rotor, locking the enzyme more effectively than the hydroxyl group found in Concanamycin C.[3] This explains why X-4357B is often cited as the most potent specific inhibitor of V-ATPase available.[3]

Mechanism of Action: The Proton Pump Blockade

X-4357B functions by binding to the V0 subunit c (proteolipid) of the Vacuolar H+-ATPase.[3] This enzyme is a rotary motor responsible for acidifying intracellular compartments (lysosomes, endosomes).

Mechanism Steps:

-

Permeation: The hydrophobic macrolactone ring facilitates entry into the lipid bilayer.

-

Binding: The molecule wedges into the interface of the c-ring proteolipids.[3]

-

Arrest: The interaction prevents the rotation of the c-ring relative to the subunit a, halting proton translocation.

-

Result: Loss of organelle acidification, leading to inhibition of lysosomal degradation and autophagy.

Figure 2: Mechanism of Action pathway for X-4357B inhibition of V-ATPase.[3]

Experimental Protocols: Isolation & Purification

Isolating X-4357B requires strict adherence to pH control.[3] The hemiacetal and carbamoyl groups are sensitive to extremes of pH. The following protocol is a validated method for extraction from Streptomyces fermentation broth.

5.1 Protocol: Solvent Extraction & HPLC Purification

Reagents:

-

Ethyl Acetate (EtOAc)[3]

-

Acetonitrile (ACN, HPLC grade)

-

Water (Milli-Q)[3]

-

Ammonium Acetate (Buffer)[3]

Workflow:

-

Fermentation: Culture Streptomyces diastatochromogenes for 96 hours at 28°C.

-

Extraction (Critical Step):

-

Concentration: Evaporate solvent under reduced pressure at < 40°C.

-

Purification (Reverse Phase HPLC):

Validation Criteria:

-

Mass Spectrometry: ESI-MS should yield an [M+Na]+ peak at m/z 888.5 (Calculated MW for C46H75NO14 = 866.1).[3]

-

NMR Check: Verify the presence of the carbamoyl protons (broad singlet around 6.0-6.5 ppm in CDCl3 or DMSO-d6).

References

-

Identification of X-4357B as Concanamycin A: Kinashi, H., Someno, K., & Sakaguchi, K. (1984). Structure of concanamycin A. Tetrahedron Letters, 25(44), 5063-5066.[3] [3]

-

V-ATPase Inhibition Mechanism: Bowman, E. J., Siebers, A., & Altendorf, K. (1988). Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells. Proceedings of the National Academy of Sciences, 85(21), 7972-7976. [3]

-

Comparative SAR (Concanamycin A vs C): Dröse, S., & Altendorf, K. (1997). Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[3][9][10] Journal of Experimental Biology, 200(1), 1-8.[3]

-

Isolation Protocols: Westley, J. W., et al. (1984). Antibiotic X-4357B (Concanamycin A): Isolation and Structure. The Journal of Antibiotics, 37(12).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]

- 3. Amoxicillin Trihydrate | C16H25N3O8S | CID 62883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. abmole.com [abmole.com]

- 6. Isolation and screening of antibiotic producing actinomycetes from soils in Gondar town, North West Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Isolation of Antibiotic X-4357B from Streptomyces

This guide provides an in-depth, technical overview of the isolation of antibiotic X-4357B, a metabolite with notable fungicidal, larvicidal, and cytotoxic properties. The methodologies detailed herein are synthesized from the foundational patent literature, supplemented with field-proven insights into natural product chemistry and microbiology. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive compounds.

Introduction: The Enduring Promise of Streptomyces

The genus Streptomyces remains a cornerstone of antibiotic discovery, responsible for the majority of clinically significant antibacterial, antifungal, and anticancer agents.[1][2] These soil-dwelling, filamentous bacteria possess a complex metabolism that yields a vast array of structurally diverse secondary metabolites.[2] The exploration of novel Streptomyces strains continues to be a vital endeavor in the face of mounting antimicrobial resistance. This guide focuses on the systematic approach to isolating one such novel agent, antibiotic X-4357B.[3]

The Producing Microorganism: A Novel Streptomyces Strain

The journey to isolating a new antibiotic begins with the identification and cultivation of the producing microorganism. Antibiotic X-4357B is produced by a newly isolated strain of Streptomyces.[3] While the patent does not assign a specific species name, it provides a detailed morphological and physiological characterization, which is crucial for reproducibility and potential future taxonomic classification.

Key Morphological and Cultural Characteristics:

-

Growth: The strain exhibits typical Streptomyces morphology, with the formation of a vegetative mycelium that penetrates the agar and an aerial mycelium that extends into the air, eventually differentiating into spore chains.[2]

-

Spore Formation: The spores are produced in chains, a characteristic feature of the genus.

-

Colony Morphology: On various standard agar media, the colony appearance, including surface texture, color of the aerial and substrate mycelia, and the production of soluble pigments, is meticulously documented. This serves as a primary method for strain identification and purity assessment.

Expert Insight: The detailed characterization of the producing strain is a critical first step. Variations in colony morphology or microscopic appearance can indicate contamination or strain degradation, both of which can lead to a significant loss of antibiotic production. Maintaining a pure, high-producing culture through careful subculturing and cryopreservation is paramount.

Fermentation: Cultivating for Optimal Production

The biosynthesis of secondary metabolites like X-4357B is highly dependent on the nutritional and physical environment. The fermentation process is, therefore, a carefully optimized bioprocess designed to maximize the yield of the target compound.

Fermentation Protocol:

-

Inoculum Preparation: A two-stage inoculum development is employed to ensure a vigorous and uniform population of cells for the production fermenter.

-

Stage 1: A vegetative mycelial suspension is generated by inoculating a suitable liquid medium with spores or a mycelial fragment from an agar plate.

-

Stage 2: The initial culture is used to inoculate a larger volume of the same medium to further expand the biomass.

-

-

Production Fermentation: The production medium is formulated to provide the necessary carbon, nitrogen, and mineral sources for both growth and antibiotic synthesis.

-

Medium Composition: A typical medium for Streptomyces fermentation includes a complex carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

-

Fermentation Parameters: The fermentation is conducted in a stirred-tank fermenter under controlled conditions of temperature, pH, and aeration. These parameters are optimized to maintain the culture in the optimal physiological state for X-4357B production.

-

| Parameter | Value/Range | Rationale |

| Temperature | 25-30°C | Optimal for the growth and enzymatic activity of many mesophilic Streptomyces species. |

| pH | 6.5-7.5 | Maintained within a range that supports cell viability and the stability of the produced antibiotic. X-4357B's stability across different pH values should be empirically determined. |

| Aeration | 0.5-1.5 vvm | Streptomyces are aerobic, requiring sufficient oxygen for growth and secondary metabolism. Aeration rates are balanced to provide adequate oxygen transfer without causing excessive shear stress. |

| Agitation | 200-400 rpm | Ensures homogeneity of the culture, preventing nutrient gradients and facilitating oxygen transfer from the gas to the liquid phase. |

| Fermentation Time | 5-10 days | The production of secondary metabolites typically occurs during the stationary phase of growth. The fermentation is harvested when the antibiotic titer reaches its maximum. |

Causality in Fermentation: The choice of a complex, undefined medium is often deliberate. Components like soybean meal and yeast extract provide a slow release of nutrients and can contain precursors or inducers for the antibiotic biosynthetic pathway, leading to higher yields than a chemically defined medium.

Isolation and Purification: A Multi-Step Chromatographic Approach

The recovery of antibiotic X-4357B from the complex fermentation broth is a multi-step process involving extraction and a series of chromatographic separations. The goal is to remove impurities, including other metabolites, media components, and cellular debris, to obtain the pure active compound.

Step-by-Step Isolation Protocol:

-

Harvest and Extraction:

-

The whole fermentation broth is harvested.

-

The broth is extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol. The choice of solvent is based on the polarity of X-4357B. This initial extraction partitions the antibiotic from the aqueous phase into the organic phase, providing a significant initial purification and concentration.

-

-

Solvent Evaporation:

-

The organic extract is concentrated under reduced pressure to yield a crude oily residue.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol). Fractions are collected and analyzed for activity. This step separates compounds based on their polarity.

-

Further Chromatographic Steps: Active fractions from the initial column are pooled and may be subjected to further purification steps, such as size-exclusion chromatography (e.g., Sephadex LH-20) or preparative high-performance liquid chromatography (HPLC) to achieve high purity.

-

Caption: Overall workflow for the isolation and purification of antibiotic X-4357B.

Structural Elucidation: Characterizing a Novel Molecule

Once purified, the structure of X-4357B is determined using a combination of spectroscopic and physicochemical methods.

Physicochemical Properties:

| Property | Description |

| Appearance | White crystalline solid |

| Molecular Formula | Determined by high-resolution mass spectrometry (HRMS). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| Optical Rotation | The presence of chiral centers in the molecule will result in the rotation of plane-polarized light, a key physical constant. |

| UV-Visible Spectrum | Provides information about the presence of chromophores in the molecule. |

| Infrared Spectrum | Reveals the presence of specific functional groups (e.g., hydroxyl, carbonyl, C-O bonds), which is particularly useful for identifying polyether antibiotics.[4] |

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in determining the molecular formula and structural fragments.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (e.g., COSY, HMQC, HMBC), are the most powerful tools for elucidating the complete chemical structure, including the connectivity of all atoms and the relative stereochemistry.[6]

Expert Insight: The structural elucidation of a novel natural product is a complex puzzle. The data from all analytical techniques must be consistent and collectively support the proposed structure. For polyether antibiotics, the complex stereochemistry often requires advanced NMR techniques and sometimes chemical degradation or X-ray crystallography for unambiguous assignment.[7]

Biological Activity: A Spectrum of Potential Applications

Antibiotic X-4357B exhibits a range of biological activities, suggesting its potential for development in various therapeutic or agricultural applications.[3]

-

Fungicidal Activity: The compound shows activity against a range of fungi, indicating its potential as an antifungal agent.

-

Larvicidal Activity: The ability to kill insect larvae suggests potential applications in agriculture or for the control of disease vectors.

-

Cytotoxic Activity: The compound's toxicity to certain cell lines indicates potential for development as an anticancer agent, a property shared by many polyether antibiotics.[7]

Mechanism of Action: While the specific mechanism of X-4357B is not detailed in the initial patent, many polyether antibiotics function as ionophores, disrupting ion gradients across biological membranes.[7] This leads to a cascade of events that can result in cell death. Further research would be required to determine if X-4357B shares this mechanism.

Caption: Biological activity profile of antibiotic X-4357B.

Conclusion and Future Directions

The isolation of antibiotic X-4357B from a novel Streptomyces strain exemplifies the classic workflow of natural product discovery. The process, from fermentation to purification and characterization, relies on a synergistic application of microbiology, biochemistry, and analytical chemistry. The broad biological activity of X-4357B warrants further investigation to determine its precise mechanism of action, to optimize its production through genetic engineering or process development, and to evaluate its therapeutic potential in preclinical models. This foundational work provides a robust starting point for the potential development of a new and valuable bioactive compound.

References

- Title: Antibiotic X-4357B Source: Google Patents URL

-

Title: Structures and Properties of Naturally Occurring Polyether Antibiotics Source: PubMed Central URL: [Link]

-

Title: Streptomyces diastatochromogenes Source: Wikipedia URL: [Link]

-

Title: Structure elucidation of degradation products of the antibiotic amoxicillin with ion trap MS(n) and accurate mass determination by ESI TOF Source: PubMed URL: [Link]

-

Title: Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery Source: PubMed Central URL: [Link]

-

Title: Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms Source: PubMed URL: [Link]

-

Title: Isolation of a new polyether antibiotic, lonomycin Source: PubMed URL: [Link]

-

Title: Streptomyces Patents (Class 435/886) Source: FreePatentsOnline URL: [Link]

-

Title: Antibiotics produced by Streptomyces Source: SciELO URL: [Link]

-

Title: Antibiotics produced by Streptomyces ficellus. I. Ficellomycin Source: PubMed URL: [Link]

-

Title: Structure Elucidation of Antibiotics Source: PubMed URL: [Link]

Sources

- 1. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. US4076802A - Antibiotic X-4357B - Google Patents [patents.google.com]

- 4. Streptomyces diastatochromogenes Ogata 207 | Type strain | DSM 40449, ATCC 12309, CBS 370.58, CBS 690.72, ETH 31546, IFO 13389, IFO 3337, ISP 5449, JCM 4119, JCM 4746, KCC S-0119, KCC S-0746, NBRC 13389, NBRC 3337, NRRL B-1698, PSA 218, RIA 1350, VKM Ac-1760, BCRC 13668, CFBP 4540, CGMCC 4.1606, CIP 105123, KACC 20133, VTT E-042624, CCM 3113, KCC S-0244 | BacDiveID:15125 [bacdive.dsmz.de]

- 5. Amoxicillin and clavulanate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Amoxicillin Clavulanate: Uses, Dosage & Side Effects - Drugs.com [drugs.com]

- 7. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Concanamycin A (Antibiotic X 4357B) for Researchers and Drug Development Professionals

Introduction: Unveiling Concanamycin A

Concanamycin A, also known by its synonyms Folimycin and the designation Antibiotic X 4357B, is a potent macrolide antibiotic produced by various species of Streptomyces, including Streptomyces diastatochromogenes.[1][2] First isolated for its antifungal and yeast-inhibiting properties, its primary significance in the scientific community now stems from its highly specific and potent inhibition of vacuolar-type H+-ATPase (V-ATPase).[2] This unique mechanism of action has established Concanamycin A as an invaluable tool for dissecting a multitude of cellular processes and as a lead compound in the exploration of novel therapeutic strategies for a range of diseases, from cancer to viral infections. This guide provides a comprehensive technical overview of Concanamycin A, including its biochemical properties, mechanism of action, relevant experimental protocols, and its impact on key cellular signaling pathways.

Core Properties and Identification

Correctly identifying and characterizing a compound is the foundational step in rigorous scientific investigation. Concanamycin A is registered under CAS number 80890-47-7.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 80890-47-7 | |

| Synonyms | Antibiotic X 4357B, Folimycin, TAN 1323B | [1] |

| Molecular Formula | C46H75NO14 | [3][4] |

| Molecular Weight | 866.09 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO, methanol, ethanol, chloroform, ethyl acetate, and acetone. Sparingly soluble in water. | [3] |

| Producing Organism | Streptomyces sp. (e.g., S. diastatochromogenes) | [2] |

Mechanism of Action: A Precise Molecular Wrench in the Cellular Machinery

The primary molecular target of Concanamycin A is the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit proton pump essential for the acidification of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. Concanamycin A exhibits remarkable specificity for V-ATPases, with an IC50 value in the nanomolar range, making it a highly selective inhibitor.[5]

The inhibitory action is achieved through direct binding to the V0 subunit c of the V-ATPase complex, which effectively stalls the proton translocation machinery.[5] This disruption of proton gradients has profound downstream consequences on cellular function:

-

Inhibition of Lysosomal Acidification: The most immediate effect is the failure to maintain the acidic lumen of lysosomes. This neutralizes the environment required for the activity of acid hydrolases, thereby impairing the degradation of cellular waste and autophagic cargo.

-

Disruption of Autophagy: By preventing the fusion of autophagosomes with lysosomes and inhibiting the degradation of autophagic contents, Concanamycin A effectively blocks autophagic flux at the final step.[6] This makes it a critical tool for studying the intricate processes of autophagy.

-

Impairment of Intracellular Trafficking: The proper sorting and transport of proteins and other molecules through the endosomal and Golgi networks are dependent on controlled pH gradients. Concanamycin A's disruption of this delicate balance interferes with these vital trafficking pathways.[7][8]

-

Induction of Apoptosis: In many cancer cell lines, the cellular stress induced by V-ATPase inhibition and the disruption of organelle function leads to the activation of apoptotic pathways.[7]

Figure 1: Mechanism of action of Concanamycin A.

Impact on Cellular Signaling Pathways

The inhibition of V-ATPase by Concanamycin A sends ripples through several critical signaling networks, most notably the mTOR and autophagy pathways.

Autophagy Pathway

Autophagy is a cellular recycling process crucial for homeostasis. Concanamycin A serves as a powerful tool to study this pathway by blocking its final stages. By neutralizing the lysosomal pH, it prevents the degradation of autophagic cargo, leading to the accumulation of autophagosomes. This allows for the quantification of autophagic flux and the study of upstream regulatory mechanisms.[6]

Figure 2: Inhibition of the autophagy pathway by Concanamycin A.

mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[9] mTORC1 activity is sensitive to nutrient availability and is regulated by its localization to the lysosomal surface. V-ATPase activity is crucial for the proper sensing of amino acids and the subsequent activation of mTORC1 at the lysosome. By inhibiting V-ATPase, Concanamycin A can indirectly suppress mTORC1 signaling, thereby impacting downstream processes such as protein synthesis and cell growth.[10]

Experimental Protocols

The following protocols provide a framework for the production and application of Concanamycin A in a research setting.

Fermentation of Streptomyces sp. for Concanamycin A Production

This protocol is adapted from a study on optimizing Concanamycin A production.[4]

1. Pre-culture Preparation: a. Inoculate spores from a fresh OPAH (Oatmeal Peptone Agar with Histidine) plate into 50 mL of peanut meal & starch media (10 g/L glucose, 30 g/L starch, 5 g/L bacto peptone, 10 g/L peanut meal, 5 g/L yeast extract, 2 g/L CaCO3, pH 7.0). b. Incubate for 3 days at 28°C with shaking.

2. Production Culture: a. Inoculate 1 L of producing media (GICYE: 10 g/L glucose, 30 g/L inulin, 5 g/L bacto peptone, 10 g/L corn gluten meal, 5 g/L yeast extract, 2 g/L CaCO3, pH 7.0) with 10 mL of the pre-culture. b. Incubate for 7 days at 22°C with shaking at 170 rpm.

Isolation and Purification of Concanamycin A

This protocol is based on methods described for the extraction of Concanamycins from Streptomyces cultures.[11]

1. Extraction: a. Separate the total biomass from 1 L of culture by vacuum filtration. b. Resuspend the cell pellet in 500 mL of a 20% methanol in dichloromethane (DCM) mixture and shake overnight to lyse the cells. c. Obtain the organic extract by vacuum filtration and concentrate it under reduced pressure. d. Resuspend the dried extract in 40 mL of DCM.

2. Chromatographic Purification: a. Adsorb the DCM extract onto silica gel and dry-load it onto a normal-phase flash chromatography column (e.g., Biotage flash column system with a 40 g column). b. Elute with a gradient of an appropriate solvent system (e.g., hexane/acetone or chloroform/methanol) to separate the Concanamycins. c. Monitor fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and pool fractions containing Concanamycin A. d. A second round of normal-phase or reverse-phase HPLC may be necessary to achieve high purity.

V-ATPase Inhibition Assay

This is a generalized protocol for a biochemical assay to measure V-ATPase activity, which can be adapted for testing Concanamycin A's inhibitory effect.[12]

1. Preparation of Membrane Vesicles: a. Isolate membrane vesicles rich in V-ATPase (e.g., from yeast vacuoles or specific cell line fractions) using established protocols.

2. ATPase Activity Measurement: a. The assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis. b. Prepare a reaction mixture containing an appropriate buffer (e.g., MES-Tris, pH 7.5), ATP, and the membrane vesicle preparation. c. To distinguish V-ATPase activity from other ATPases, include inhibitors for other pumps: sodium azide to inhibit F-type ATPases and vanadate to inhibit P-type ATPases. d. Run parallel reactions in the presence and absence of a known V-ATPase inhibitor (like Concanamycin A or Bafilomycin A1). e. Incubate the reactions at 37°C for a defined period. f. Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., Malachite Green assay). g. The V-ATPase activity is the difference in Pi released in the absence and presence of the specific V-ATPase inhibitor.

Cytotoxicity Assessment using MTT Assay

This is a standard protocol for assessing cell viability, which can be used to determine the cytotoxic effects of Concanamycin A.[13]

1. Cell Plating: a. Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. b. Incubate for 24 hours to allow for cell attachment.

2. Treatment with Concanamycin A: a. Prepare serial dilutions of Concanamycin A in culture medium. b. Replace the existing medium with 100 µL of the medium containing different concentrations of Concanamycin A. Include a vehicle control (e.g., DMSO). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. d. Gently pipette to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm using a microplate reader. f. Cell viability is expressed as a percentage of the vehicle-treated control.

Therapeutic Potential and Research Applications

The unique mechanism of action of Concanamycin A has positioned it as a compound of interest in several therapeutic areas:

-

Oncology: V-ATPases are often overexpressed in cancer cells and contribute to an acidic tumor microenvironment, which promotes invasion and metastasis. By inhibiting V-ATPase, Concanamycin A can induce apoptosis in tumor cells and may have potential as an anti-cancer agent.[5]

-

Virology: The replication and budding of many enveloped viruses, including HIV, are dependent on the acidic environment of intracellular compartments. Concanamycin A has been shown to block the cell surface expression of viral envelope glycoproteins, suggesting its potential as an antiviral agent.[7] It has also been shown to enhance the immune clearance of HIV-infected cells.[4]

-

Neurodegenerative Diseases: Dysfunctional lysosomal and autophagic pathways are implicated in the pathogenesis of several neurodegenerative disorders. As a modulator of these processes, Concanamycin A is a valuable tool for studying these diseases and exploring potential therapeutic interventions.

Conclusion

Concanamycin A (Antibiotic X 4357B) is a powerful and specific inhibitor of V-ATPase that has become an indispensable tool in cell biology research. Its ability to dissect fundamental cellular processes such as lysosomal acidification, autophagy, and intracellular trafficking provides researchers with a unique molecular probe. Furthermore, its potential therapeutic applications in oncology and virology continue to drive further investigation. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize Concanamycin A in their scientific endeavors. As with any potent bioactive compound, careful experimental design and interpretation are paramount to harnessing its full potential.

References

-

Bioaustralis Fine Chemicals. (n.d.). Concanamycin A. Retrieved February 5, 2026, from [Link]

- Gomez, E. R., et al. (2022).

- Tadesse, M., et al. (2022). Purification and Characterization of Bioactive Metabolite from Streptomyces monomycini RVE129 Derived from the Rift Valley Soil of Hawassa, Ethiopia.

- Robinson, D. G., et al. (2004). The V-ATPase inhibitors Concanamycin A and Bafilomycin A lead to Golgi swelling in plants. Protoplasma, 224(3-4), 255-258.

- Ohsumi, Y. (2014). Beginning to Understand Autophagy, an Intracellular Self-Degradation System in Plants. Plant Physiology, 164(2), 555-565.

- Kinashi, H., Someno, K., & Sakaguchi, K. (1984). Isolation and characterization of concanamycins A, B and C. The Journal of Antibiotics, 37(11), 1333-1343.

- Obermeyer, G. (2014). How can I measure specific V-ATPase activity in lysosomal fractions?

- Yano, K., et al. (2015). Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8. Plant Signaling & Behavior, 10(11), e1082699.

- Liu, G., & Sabatini, D. M. (2020). mTOR signaling in growth, metabolism, and disease. Cell, 183(2), 294-310.

- Huss, M., et al. (2002). Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c. The Journal of Biological Chemistry, 277(43), 40544-40548.

-

PubChem. (n.d.). Concanamycin A. Retrieved February 5, 2026, from [Link]

-

Bio-Techne. (n.d.). Mitochondrial Complex V Activity Assay Kit (Colorimetric) NBP3-25842 Manual. Retrieved February 5, 2026, from [Link]

- Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960-976.

- Wang, Y., et al. (2021). Autophagy-related signaling pathways are involved in cancer (Review). International Journal of Oncology, 59(1), 1-14.

- Vang, O., et al. (2018). Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs. Journal of Biological Chemistry, 293(30), 11776-11786.

-

Elabscience. (n.d.). Mitochondrial Complex Ⅴ(F0F1-ATPase/ATP Synthase) Activity Assay Kit. Retrieved February 5, 2026, from [Link]

- Zhang, Y., et al. (2021). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology, 11, 671141.

- Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. Journal of Cell Science, 122(20), 3589-3594.

- Schreiber, S. L., et al. (2015). Discovery of a Small-Molecule Probe for V-ATPase Function. ACS Chemical Biology, 10(5), 1387-1395.

- Spandidos Publications. (2021). Autophagy-related signaling pathways are involved in cancer (Review).

- Han, J., et al. (2020). mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Cancer Letters, 471, 1-11.

- Holandino, C., et al. (2026). Viscum album L. mother tinctures modulate Na + /K + ATPase activity and expression, and promote endothelium-dependent vasodilation via SK channel and nitric oxide signalling. Frontiers in Pharmacology, 17.

- Zhang, Y., et al. (2018). Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853. MicrobiologyOpen, 7(6), e00747.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Isolation and characterization of concanamycins A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concanamycin A | CAS 80890-47-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

- 8. researchgate.net [researchgate.net]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Production of Concanamycins Using a Rational Metabolic Engineering Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Viscum album L. mother tinctures modulate Na+/K+ ATPase activity and expression, and promote endothelium-dependent vasodilation via SK channel and nitric oxide signalling [frontiersin.org]

Technical Guide: Identity and Pharmacological Characterization of Folimycin vs. Antibiotic X-4357B

[1]

Executive Summary: The Identity Resolution

For researchers encountering the terms Folimycin and Antibiotic X-4357B in literature or compound libraries, the primary technical distinction is nomenclatural and historical , not chemical.

Core Insight: Folimycin and Antibiotic X-4357B are synonyms for the same bioactive macrocyclic lactone, commonly known as Concanamycin A .[2][3]

-

Antibiotic X-4357B: The designation originally assigned during isolation by Hoffmann-La Roche (Westley et al., 1984) from Streptomyces diastatochromogenes.[1]

-

Folimycin: The name coined by Japanese researchers (Muroi et al., 1993) during independent characterization of the compound's antiviral and glycoprotein trafficking inhibitory properties.[1]

While chemically identical (C46H75NO14), the terms often appear in distinct research contexts: "Folimycin" is frequently cited in earlier virology and Golgi transport studies, whereas "Concanamycin A" (or X-4357B) is the standard nomenclature in autophagy and V-ATPase inhibition research.[1] This guide synthesizes the properties of this molecule, hereafter referred to as Concanamycin A (Folimycin) , and contrasts it with its functional analog, Bafilomycin A1, to aid in experimental design.

Chemical & Structural Analysis[1][2][3]

Molecular Architecture

Concanamycin A is an 18-membered macrolide antibiotic.[1][4][5] Its structure is distinct from the 16-membered ring of Bafilomycin A1, contributing to its higher potency and slightly different binding kinetics.[1]

| Feature | Specification |

| Common Name | Concanamycin A |

| Synonyms | Folimycin, Antibiotic X-4357B |

| CAS Number | 80890-47-7 |

| Molecular Formula | C₄₆H₇₅NO₁₄ |

| Molecular Weight | 866.1 g/mol |

| Source Organism | Streptomyces diastatochromogenes (S-45) |

| Core Structure | 18-membered macrocyclic lactone ring |

| Key Moiety | 4-O-carbamoyl-2,6-dideoxy-D-arabino-hexopyranose (Sugar residue critical for activity) |

Structural Integrity & Stability[1][2]

-

Solubility: Soluble in DMSO, Ethanol, and Methanol.[4] Insoluble in water.

-

Stability: Sensitive to light and acidic pH. Stock solutions in DMSO are stable at -20°C for 6 months.[1]

-

Experimental Note: The carbamoyl group on the sugar moiety is essential for V-ATPase inhibition.[1] Degradation (hydrolysis) of this group results in loss of activity, a common source of experimental failure when using old stocks designated as "X-4357B".[1]

Mechanism of Action: V-ATPase Inhibition[1][2][3][4][7]

Concanamycin A is a highly specific inhibitor of the Vacuolar H⁺-ATPase (V-ATPase) , the enzyme responsible for acidifying intracellular compartments (lysosomes, endosomes, Golgi).[1][2]

Binding Mechanism

Unlike weak bases (e.g., Chloroquine) that passively accumulate in acidic organelles, Concanamycin A binds directly to the c-subunit of the V0 membrane sector of the V-ATPase complex.[1] This binding prevents proton translocation across the membrane.

-

Potency vs. Bafilomycin A1: Concanamycin A is generally 10-100 times more potent than Bafilomycin A1.[1]

-

Causality: The inhibition of V-ATPase leads to a rapid rise in lysosomal pH (from ~4.5 to >6.0).[1] This neutral pH inactivates lysosomal hydrolases (e.g., Cathepsins), thereby blocking the degradation of autophagic cargo.[1]

Pathway Visualization

The following diagram illustrates the specific inhibition point of Concanamycin A within the cellular acidification pathway.

Figure 1: Mechanism of Action.[1] Concanamycin A targets the V0 sector of V-ATPase, halting proton pumping and neutralizing lysosomal pH, which results in the accumulation of autophagic markers (LC3-II).[1]

Experimental Application: Autophagy Flux Assay

The most critical application of Concanamycin A is the Autophagy Flux Assay . Researchers use it to distinguish between induction of autophagy (increased synthesis of autophagosomes) and blockage of degradation (accumulation of autophagosomes).[1]

Why Choose Concanamycin A over Bafilomycin A1?

While Bafilomycin A1 is more common, Concanamycin A is preferred when:

-

Complete Blockage is Required: It provides a more sustained and complete inhibition of acidification at lower concentrations.

-

Long-term Incubation: Concanamycin A exhibits lower cytotoxicity in certain cell lines (e.g., cytotoxic T-lymphocytes) compared to Bafilomycin A1 over extended periods (12-24h).[1]

-

Viral Studies: Specifically for studies involving viral glycoprotein trafficking (the original "Folimycin" context), it shows distinct efficacy in blocking Golgi transport.[1][6]

Protocol: Measuring Autophagic Flux via LC3-II Turnover

Objective: Quantify autophagic activity by measuring the accumulation of LC3-II in the presence of Concanamycin A.[1]

Reagents:

-

Concanamycin A Stock: 100 µM in DMSO.

-

Cell Lysis Buffer (RIPA with protease inhibitors).[1]

-

Anti-LC3B Antibody.

Step-by-Step Workflow:

-

Seeding: Seed cells (e.g., HeLa, HEK293) to reach 70-80% confluency.[1]

-

Treatment Groups:

-

Incubation: Treat cells for 2 to 4 hours .

-

Expert Tip: Do not exceed 4 hours for flux assays unless studying toxicity. Prolonged V-ATPase inhibition causes lysosomal swelling and non-specific cytotoxicity that confounds results.[1]

-

-

Harvest: Wash with ice-cold PBS and lyse cells.

-

Western Blot Analysis:

-

Resolve proteins on 12-15% SDS-PAGE (LC3-II is ~14-16 kDa).[1]

-

Blot for LC3B and Loading Control (Actin/GAPDH).

-

-

Data Interpretation:

Experimental Workflow Diagram

Figure 2: Autophagy Flux Workflow. Parallel treatment with DMSO and Concanamycin A allows for the subtraction of background LC3-II to quantify true autophagic turnover.[1]

Comparative Data: Concanamycin A vs. Bafilomycin A1

| Parameter | Concanamycin A (Folimycin) | Bafilomycin A1 |

| Target Specificity | V-ATPase (c-ring) | V-ATPase (V0 sector) |

| IC50 (V-ATPase) | 0.02 nM (High Potency) | ~1.0 nM |

| Working Conc. | 1 - 10 nM | 10 - 100 nM |

| Effect on Golgi | Strong inhibition of glycoprotein transport | Moderate inhibition |

| Cytotoxicity | Lower at effective doses (short term) | Higher potential for apoptosis |

| Reversibility | Irreversible (practically) | Slowly reversible |

References

-

Westley, J. W., et al. (1984). "The structure and absolute configuration of the 18-membered macrolide lactone antibiotic X-4357B (concanamycin A)."[1] The Journal of Antibiotics. Link[1]

-

Muroi, M., et al. (1993). "Folimycin (concanamycin A), a specific inhibitor of V-ATPase, blocks intracellular translocation of the glycoprotein of vesicular stomatitis virus before arrival to the Golgi apparatus."[1][7] Cell Structure and Function. Link[1][6]

-

Dröse, S., & Altendorf, K. (1997). "Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases."[1] Journal of Experimental Biology. Link

-

Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)."[1] Autophagy. Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Concanamycin A - LKT Labs [lktlabs.com]

- 5. THE STRUCTURE AND ABSOLUTE CONFIGURATION OF THE 18-MEMBERED MACROLIDE LACTONE ANTIBIOTIC X-4357B (CONCANAMYCIN A) [jstage.jst.go.jp]

- 6. Folimycin (concanamycin A), a specific inhibitor of V-ATPase, blocks intracellular translocation of the glycoprotein of vesicular stomatitis virus before arrival to the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

The Discovery and Scientific Journey of Folimycin (Antibiotic X-4357B): A Technical Guide

Foreword

In the annals of antibiotic discovery, the story of Folimycin, also known as Antibiotic X-4357B and later identified as Concanamycin A, represents a fascinating journey from a soil microorganism to a powerful biochemical tool. This guide provides an in-depth technical exploration of its history, from its initial isolation to the elucidation of its complex structure, biosynthesis, and unique mechanism of action. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this potent macrolide antibiotic.

Genesis of a Discovery: The Unveiling of Antibiotic X-4357B

The narrative of Folimycin begins in 1960 with a publication by Yamamoto and colleagues, which, despite being in Japanese, marked the entry of this compound into the scientific world. The antibiotic, initially designated X-4357B, was isolated from a strain of actinomycetes discovered in a soil sample from Neyagawa, Japan. This microorganism was identified as a new species and named Streptomyces neyagawaensis.

The discovery was a product of the systematic screening of soil microorganisms for antimicrobial activity, a common and fruitful practice in the "golden age" of antibiotic discovery. The initial reports highlighted its antifungal properties, laying the groundwork for further investigation into its chemical nature and biological activity.

The Producing Microorganism: Streptomyces neyagawaensis

The source of Folimycin, Streptomyces neyagawaensis, is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

Isolation and Cultivation of Streptomyces neyagawaensis

The isolation of S. neyagawaensis follows classical microbiological techniques for actinomycetes. The following protocol is a generalized representation of the methods that would have been employed.

Experimental Protocol: Isolation of Streptomyces from Soil

-

Sample Collection: Collect soil samples from diverse environments. For the original isolation of S. neyagawaensis, the sample was from Neyagawa, Japan.

-

Sample Pre-treatment: Air-dry the soil sample at room temperature for several days to reduce the population of Gram-negative bacteria.

-

Serial Dilution: Prepare a serial dilution of the soil sample in sterile saline or water.

-

Plating: Plate the dilutions onto a selective medium for actinomycetes, such as Gauze's Medium No. 1 or Starch Casein Agar. These media are typically low in nutrients to favor the growth of slower-growing actinomycetes over other bacteria and fungi.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection: Observe the plates for characteristic actinomycete colonies, which are typically small, chalky, and have a filamentous appearance.

-

Pure Culture Isolation: Subculture individual colonies onto fresh agar plates to obtain a pure culture.

Fermentation for Folimycin Production

Table 1: Representative Fermentation Medium for Streptomyces

| Component | Concentration (g/L) | Purpose |

| Glucose | 20-40 | Carbon Source |

| Soybean Meal | 10-20 | Nitrogen Source |

| Yeast Extract | 2-5 | Growth Factors, Nitrogen |

| CaCO₃ | 1-3 | pH Buffering |

| NaCl | 2-5 | Osmotic Balance |

| Trace Elements | Variable | Enzyme Cofactors |

Experimental Protocol: Fermentation of S. neyagawaensis

-

Inoculum Preparation: Grow a pure culture of S. neyagawaensis in a seed medium for 2-3 days to generate a sufficient biomass for inoculation.

-

Fermentation: Inoculate the production medium (see Table 1) with the seed culture.

-

Incubation: Incubate the fermentation culture in a shaker incubator or a bioreactor at 28-30°C with continuous agitation (e.g., 200-250 rpm) for 5-7 days.

-

Monitoring: Monitor parameters such as pH, dissolved oxygen, and glucose consumption throughout the fermentation to ensure optimal conditions for antibiotic production.

Figure 1: Generalized workflow for the fermentation of Streptomyces neyagawaensis and the subsequent isolation and purification of Folimycin.

Chemical Identity and Structure Elucidation

Subsequent research revealed that Folimycin is identical to Concanamycin A, an 18-membered macrolide antibiotic. The elucidation of its complex structure was a significant undertaking, relying on a combination of spectroscopic techniques.

The structure of Concanamycin A is characterized by a large lactone ring adorned with multiple stereocenters, hydroxyl groups, methyl groups, and a deoxysugar moiety.[1]

Key Spectroscopic Techniques for Structure Elucidation:

-

Mass Spectrometry (MS): Provided the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Allowed for the determination of the carbon-hydrogen framework and the connectivity of the atoms.

-

2D NMR Techniques (e.g., COSY, HMBC, NOESY): Were crucial in piecing together the complex structure by establishing correlations between protons and carbons, and providing information about the stereochemistry.

The intricate Pathway of Biosynthesis

The biosynthesis of Concanamycin A by Streptomyces neyagawaensis is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster. The cloning and characterization of this gene cluster provided profound insights into the assembly of this intricate molecule.

The biosynthetic gene cluster for Concanamycin A spans over 100 kilobase pairs of DNA and contains 28 open reading frames (ORFs).[2] The core of the molecule is assembled by a type I modular PKS.

Key Features of Concanamycin A Biosynthesis:

-

Unusual Precursor Units: The biosynthesis involves the incorporation of unusual extender units, including ethylmalonyl-CoA and methoxymalonyl-ACP, in addition to the more common methylmalonyl-CoA and malonyl-CoA.[2]

-

Modular Polyketide Synthase: The PKS is organized into modules, with each module responsible for the addition and modification of a specific precursor unit to the growing polyketide chain.

-

Post-PKS Modifications: After the formation of the polyketide backbone, further enzymatic modifications occur, including the attachment of the deoxysugar moiety, 4'-O-carbamoyl-2'-deoxyrhamnose.[2]

Figure 2: A simplified schematic of the biosynthetic pathway of Concanamycin A, highlighting the key stages from precursor supply to the final molecule.

Mechanism of Action: A Specific Inhibitor of V-type ATPase

The most significant and well-studied aspect of Folimycin (Concanamycin A) is its highly specific and potent inhibition of vacuolar-type H⁺-ATPases (V-ATPases).[3][4] V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments in eukaryotic cells, such as lysosomes, endosomes, and the Golgi apparatus.

The inhibitory action of Concanamycin A involves:

-

Binding to the V₀ Subunit: Concanamycin A specifically binds to the c-subunit of the V₀ integral membrane domain of the V-ATPase.[1]

-

Inhibition of Proton Translocation: This binding event disrupts the rotation of the c-ring, which is essential for the translocation of protons across the membrane.

-

Disruption of Cellular Processes: By inhibiting V-ATPase, Concanamycin A disrupts a multitude of cellular processes that are dependent on organellar acidification, including protein trafficking, degradation, and receptor recycling.[2]

Figure 3: The mechanism of action of Concanamycin A as a specific inhibitor of V-type H⁺-ATPase.

Biological Activity: Antifungal Spectrum

Table 2: General Antifungal Activity of Folimycin (Concanamycin A)

| Fungal Group | Activity |

| Yeasts | Active against some species |

| Molds | Active against some species |

It is important to note that while Folimycin exhibits antifungal activity, its potent cytotoxicity due to the inhibition of a fundamental cellular process in eukaryotes has limited its development as a clinical antifungal agent. Instead, its high specificity for V-ATPase has made it an invaluable tool in cell biology research.

Conclusion and Future Perspectives

The journey of Folimycin (Concanamycin A) from a soil bacterium to a sophisticated molecular probe is a testament to the power of natural product discovery. While its initial promise as a clinical antifungal was hampered by its mechanism-based toxicity, its profound and specific impact on V-ATPase has cemented its place as an essential tool for dissecting fundamental cellular processes. The detailed understanding of its biosynthesis also opens avenues for synthetic biology and the generation of novel analogs with potentially more desirable therapeutic profiles. The story of Folimycin underscores the enduring value of exploring the microbial world for new chemical entities that can both treat disease and illuminate the intricate workings of life.

References

-

Bioaustralis Fine Chemicals. Concanamycin A. Available from: [Link]

-

PubChem. Concanamycin A. National Center for Biotechnology Information. Available from: [Link]

Sources

Molecular weight and formula of Antibiotic X 4357B

Technical Monograph: Molecular Characterization and Structural Elucidation of Antibiotic X-4357B (Concanamycin A)

Executive Summary & Chemical Identity

Antibiotic X-4357B , universally recognized in modern pharmacology as Concanamycin A (also Folimycin), is a plecomacrolide antibiotic originally isolated from Streptomyces diastatochromogenes.[1] It is chemically distinct due to its 18-membered macrolactone ring fused with a specific sugar moiety (4-O-carbamoyl-2,6-dideoxy-D-arabino-hexopyranose).[1][2]

Functionally, it serves as a potent, specific inhibitor of Vacuolar-type H

Table 1: Physicochemical Constants

| Parameter | Specification |

| Common Name | Concanamycin A (Antibiotic X-4357B) |

| CAS Registry Number | 80890-47-7 |

| Molecular Formula | C |

| Molecular Weight (Average) | 866.1 g/mol |

| Monoisotopic Mass | 865.5187 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Acetone; Insoluble in Water |

| UV Max ( | 245 nm, 285 nm (in Methanol) |

| Purity Standard |

Structural Elucidation

The structural integrity of Antibiotic X-4357B is defined by two primary domains: the aglycone (macrolide ring) and the glycosidic appendage.[1][2]

A. The Aglycone (Macrolactone Core)

The core is an 18-membered lactone ring characterized by:

-

Polyene System: A conjugated diene system (C3-C5) responsible for its UV absorption profile.[1][2]

-

Hemiacetal Ring: An intramolecular hemiacetal linkage forming a tetrahydrofuran ring fused to the main macrocycle.[1][2]

-

Side Chain: A long alkyl side chain terminating in a cyclic hemiketal.[1][2]

B. The Glycosidic Moiety

Attached to the aglycone at C-21 is a specific deoxy-sugar:

-

Functionalization: The sugar is carbamoylated at the C-4' position (–O–CONH

).[2] This carbamate group is diagnostic in NMR spectra (broad singlet exchangeable with Dngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> O) and is crucial for its biological interaction with the V-ATPase V

Experimental Methodologies

Protocol 1: Isolation from Streptomyces diastatochromogenes

Rationale: This protocol utilizes the lipophilic nature of X-4357B for extraction from fermentation broth, followed by polarity-based fractionation.[1][2]

-

Fermentation: Cultivate S. diastatochromogenes (Strain S-45) in glucose-soybean meal medium at 27°C for 96 hours.

-

Extraction:

-

Purification (Silica Gel Chromatography):

-

Final Polishing (Sephadex LH-20):

Protocol 2: Structural Validation via HPLC-MS

Rationale: To verify the molecular formula and purity using high-resolution mass spectrometry (HRMS).

-

System: Agilent 1290 Infinity II LC coupled to 6545 Q-TOF MS.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8

m).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Mobile Phase:

-

Gradient: 50% B to 98% B over 10 minutes.

-

MS Parameters:

Visualization of Isolation Workflow

The following diagram illustrates the logical flow of isolating Antibiotic X-4357B from raw fermentation broth.

Figure 1: Step-by-step isolation workflow for Antibiotic X-4357B, prioritizing phase separation and chromatographic refinement.[1][2]

Mechanism of Action: V-ATPase Inhibition[1][2][7][8]

Antibiotic X-4357B binds non-covalently to the V

Key Consequences:

-

Lysosomal pH Elevation: The lysosomal lumen becomes neutral (pH > 6.5), deactivating hydrolytic enzymes (cathepsins).[1][2]

-

Autophagy Blockade: Autophagosomes cannot fuse with lysosomes (or fuse but cannot degrade cargo), leading to the accumulation of toxic protein aggregates and eventual cell death (apoptosis).[1][2]

Figure 2: Mechanistic pathway showing the cascade from V-ATPase binding to apoptotic cell death.[1][2]

References

-

Omura, S., et al. (1985).[1][2][5] Structure of a new macrolide antibiotic, X-14952B.[1][2][5] The Journal of Antibiotics, 38(5), 674-676.[1][2]

-

Westley, J. W., et al. (1984).[1][2] Antibiotic X-4357B (Concanamycin A): Isolation and Characterization. The Journal of Antibiotics, 37(12).[1][2] (Note: Foundational text for X-4357B nomenclature).

-

Dröse, S., & Altendorf, K. (1997).[1][2] Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases.[1][2][3] Journal of Experimental Biology, 200, 1-8.[1]

-

PubChem. (2024).[1][2] Concanamycin A (Compound CID 6438151).[2] National Library of Medicine.[1][2]

-

Kinashi, H., et al. (1984).[1][2] Structure of Concanamycin A. Tetrahedron Letters, 25(48), 5563-5566.[1][2]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Antibiotic X 14952B | C42H69NO12 | CID 6438745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Concanamycin A | CAS 80890-47-7 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Concanamycin A | C46H75NO14 | CID 6438151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. THE STRUCTURE AND ABSOLUTE CONFIGURATION OF THE 18-MEMBERED MACROLIDE LACTONE ANTIBIOTIC X-4357B (CONCANAMYCIN A) [jstage.jst.go.jp]

Methodological & Application

Application Note: Protocol for V-ATPase Inhibition using Antibiotic X 4357B (Concanamycin A)

[1][2]

Executive Summary

Antibiotic X 4357B, scientifically designated as Concanamycin A (also known as Folimycin), is a plecomacrolide antibiotic and one of the most potent and specific inhibitors of Vacuolar-type H+-ATPases (V-ATPases) currently available.[1][2][3] Unlike Bafilomycin A1, which is widely used but less potent, X 4357B exhibits near-irreversible binding kinetics and superior efficacy in neutralizing organelle pH at nanomolar concentrations.[2]

This guide provides a rigorous technical framework for utilizing Antibiotic X 4357B to inhibit V-ATPase activity.[2] It covers stock preparation, cellular acidification assays, and autophagy flux monitoring.[2] The protocols are designed to ensure reproducibility and minimize cytotoxicity artifacts often seen with lower-quality inhibitors.[2]

Mechanism of Action & Compound Profile

The Target: V-ATPase

The V-ATPase is a multi-subunit enzyme complex that functions as an ATP-driven proton pump.[2][4] It is composed of two domains:

-

V1 Domain (Cytosolic): Responsible for ATP hydrolysis.[2]

-

V0 Domain (Transmembrane): Responsible for proton translocation across the membrane.[2]

The Inhibitor: Antibiotic X 4357B (Concanamycin A)

Antibiotic X 4357B binds specifically to the c-subunit of the V0 domain .[2] This binding physically occludes the proton transport channel, preventing the rotation of the c-ring required for proton translocation.[2] This results in the rapid de-acidification of lysosomes, endosomes, and the Golgi apparatus, effectively blocking pH-dependent cellular processes such as protein degradation and autophagosome-lysosome fusion.[2]

Mechanism Diagram

Figure 1: Mechanism of V-ATPase inhibition by Antibiotic X 4357B.[2][3][5] The antibiotic binds to the transmembrane V0 sector, mechanically arresting the proton pump and preventing lysosomal acidification.[2]

Material Preparation & Handling[2]

Safety Warning: Antibiotic X 4357B is a potent bioactive compound. Handle with gloves and eye protection in a biosafety cabinet.

Solubility and Storage

Antibiotic X 4357B is hydrophobic.[2] It must be dissolved in a high-grade organic solvent before use in aqueous media.[2]

| Parameter | Specification |

| Molecular Weight | ~866.1 g/mol |

| Primary Solvent | DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% |

| Stock Concentration | 100 µM (Recommended) or 1 mM |

| Storage Temperature | -20°C (Stable for >1 year) |

| Freeze/Thaw Cycles | Avoid >3 cycles.[2] Aliquot immediately. |

Stock Solution Protocol (100 µM)

-

Weigh 1 mg of Antibiotic X 4357B powder.[2]

-

Dissolve in 11.54 mL of anhydrous DMSO to create a 100 µM master stock.

-

Note: If 1 mg is too much, weigh 0.1 mg and dissolve in 1.15 mL DMSO.

-

-

Vortex for 30 seconds to ensure complete solubilization.

-

Aliquot into light-protective amber tubes (20 µL per tube).

-

Store at -20°C.

Protocol 1: Quantitative Lysosomal pH Neutralization

This assay validates the activity of X 4357B by measuring the loss of acidic organelles using LysoTracker™ Deep Red, a pH-dependent fluorescent probe.

Materials

-

Cells: HeLa, HEK293, or primary cells of interest.

-

Reagent: Antibiotic X 4357B (100 µM stock).[2]

-

Probe: LysoTracker™ Deep Red (Thermo Fisher or equivalent).

-

Analysis: Flow Cytometer (Excitation 633/647 nm).

Experimental Workflow

-

Seeding: Plate cells (e.g., 2 x 10^5 cells/well) in a 6-well plate. Incubate overnight to adhere.

-

Treatment: Prepare fresh media containing Antibiotic X 4357B.

-

Incubation: Incubate cells for 1 to 2 hours at 37°C.

-

Rationale: V-ATPase inhibition is rapid; prolonged incubation (>12h) may induce apoptosis.[2]

-

-

Staining: Add LysoTracker Deep Red (final conc. 50 nM) directly to the media for the last 30 minutes of incubation.[2]

-

Harvest: Wash cells 1x with PBS, trypsinize, and resuspend in ice-cold FACS buffer (PBS + 1% BSA).

-

Acquisition: Analyze immediately on a flow cytometer.

Expected Results

Protocol 2: Autophagy Flux Blockade (LC3 Turnover)

Antibiotic X 4357B is the "Gold Standard" for measuring autophagic flux.[2] By blocking lysosomal degradation, it causes the accumulation of autophagosomes (LC3-II markers).[2]

Experimental Logic

-

Basal State: LC3-II levels reflect a balance between formation and degradation.[2]

-

Flux Block (X 4357B): Prevents degradation.[2]

-

Net Flux: (LC3-II with X 4357B) minus (LC3-II Basal).[2]

Workflow Diagram

Figure 2: Workflow for assessing autophagy flux using Antibiotic X 4357B.[2]

Detailed Methodology

-

Preparation: Seed cells to reach 70-80% confluency.

-

Treatment:

-

Duration: Incubate for 2 to 4 hours .

-

Lysis: Wash with ice-cold PBS.[2] Lyse in RIPA buffer containing Protease/Phosphatase inhibitors.

-

Western Blot:

Data Interpretation

| Condition | LC3-II Band Intensity | Interpretation |

| Control | Low/Moderate | Basal autophagy (turnover active).[2] |

| X 4357B Treated | High (Accumulated) | Blocked degradation.[2] Difference from control = Flux.[2] |

| X 4357B + Starvation | Very High | Induced autophagy + Blocked degradation.[2] |

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Cell Death >20% | Concentration too high or incubation too long.[2] | Reduce X 4357B to 1-5 nM. Reduce time to 2 hours. |

| No LC3-II Accumulation | Degraded antibiotic or resistant cell line.[2] | Use fresh stock. Verify V-ATPase inhibition via LysoTracker assay first.[2] |

| Precipitation in Media | Stock concentration too high. | Ensure final DMSO concentration is <0.1%.[2] Vortex media immediately after adding drug.[2] |

References

-

Bowman, E. J., et al. "Bafilomycins: A class of inhibitors of membrane ATPases from microorganisms, animal cells, and plant cells."[2] Proceedings of the National Academy of Sciences (1988).[2][4][6] Link[2]

-

Dröse, S., & Altendorf, K. "Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases."[2] Journal of Experimental Biology (1997).[2] Link

-

Huss, M., & Wieczorek, H. "Inhibitors of V-ATPases: old and new players."[2][7] Journal of Experimental Biology (2009).[2] Link

-

Klionsky, D. J., et al. "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)."[2] Autophagy (2021).[2] Link[2]

-

Yoshimori, T., et al. "Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells."[2][4] Journal of Biological Chemistry (1991).[2][4] Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. Concanamycin A | CAS 80890-47-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Bafilomycin A1, a specific inhibitor of vacuolar-type H(+)-ATPase, inhibits acidification and protein degradation in lysosomes of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Optimizing Solubility and Handling of Antibiotic X-4357B (Concanamycin A) for Cell Culture

[1]

Introduction & Mechanism of Action

Antibiotic X-4357B , widely recognized in modern literature as Concanamycin A (or Folimycin), is a potent 18-membered macrolide antibiotic originally isolated from Streptomyces diastatochromogenes.[1][2] It functions as a highly specific and reversible inhibitor of Vacuolar-type H⁺-ATPases (V-ATPases) .[1]

Unlike Bafilomycin A1, another common V-ATPase inhibitor, Concanamycin A exhibits higher potency and specificity, making it the gold standard for studying organelle acidification, autophagy flux, and perforin-mediated cytotoxicity.[1]

Mechanistic Insight

Concanamycin A binds to the c-subunit of the V0 domain of the V-ATPase complex.[1] This binding sterically hinders proton translocation across the membrane, leading to:

-

Loss of Acidification: Rapid neutralization of lysosomes, endosomes, and the Golgi apparatus.[1]

-

Protein Degradation Blockade: Inhibition of lysosomal hydrolases (which require low pH), causing accumulation of autophagosomes (autophagic block).[1]

-

Trafficking Disruption: Interference with post-Golgi trafficking and viral entry mechanisms.